molecular formula C14H19NO4 B558795 Boc-[15N]phe-OH CAS No. 87713-13-1

Boc-[15N]phe-OH

Cat. No.: B558795
CAS No.: 87713-13-1
M. Wt: 266.3 g/mol
InChI Key: ZYJPUMXJBDHSIF-ATIMDCQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-[15N]phe-OH, also known as N-(tert-Butoxycarbonyl)-L-phenylalanine-15N, is a derivative of the amino acid phenylalanine. This compound is labeled with the stable isotope nitrogen-15, making it particularly useful in various scientific research applications. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino group, preventing unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-[15N]phe-OH typically involves the protection of the amino group of L-phenylalanine with a Boc group. The process begins with the reaction of L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain this compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent quality and yield. The use of stable isotope-labeled compounds like this compound in industrial applications often requires stringent quality control measures to ensure isotopic purity and chemical purity .

Chemical Reactions Analysis

Types of Reactions

Boc-[15N]phe-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-[15N]phe-OH is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The nitrogen-15 label allows for detailed structural and dynamic studies of peptides and proteins.

    Peptide Synthesis: Used as a building block in the synthesis of labeled peptides for biochemical and pharmacological studies.

    Metabolic Studies: Employed in metabolic labeling experiments to trace nitrogen pathways in biological systems.

    Drug Development: Utilized in the development of peptide-based drugs and in the study of drug-receptor interactions.

Mechanism of Action

The mechanism of action of Boc-[15N]phe-OH is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions to yield the free amino group, allowing the peptide to function in biological systems. The nitrogen-15 label does not alter the chemical properties of the compound but provides a means for tracking and studying the compound using NMR spectroscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its nitrogen-15 labeling, which provides specific advantages in NMR spectroscopy and metabolic studies. The stable isotope label allows for detailed tracking and analysis of nitrogen-containing compounds in biological systems, making it a valuable tool in various research fields .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i15+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJPUMXJBDHSIF-ATIMDCQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[15NH][C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439336
Record name Boc-Phe-OH-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87713-13-1
Record name Boc-Phe-OH-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.